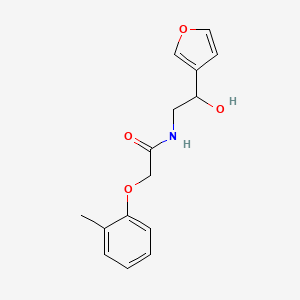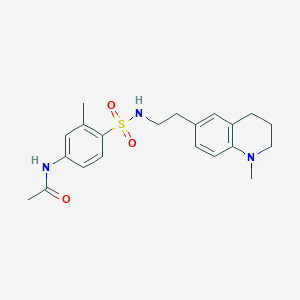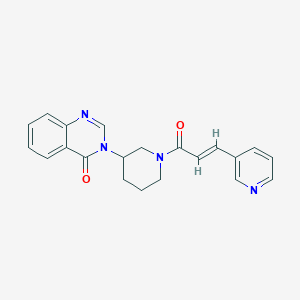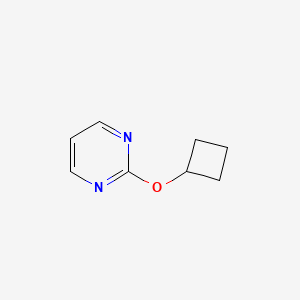
2-Cyclobutoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxypyrimidine is a chemical compound with the molecular formula C9H10N2O2 . It is a white to yellow solid and has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for 2-Cyclobutoxypyrimidine is 1S/C9H10N2O2/c12-6-7-4-10-9 (11-5-7)13-8-2-1-3-8/h4-6,8H,1-3H2 . This indicates the presence of a cyclobutane ring attached to a pyrimidine ring. The exact molecular structure analysis of 2-Cyclobutoxypyrimidine is not available in the retrieved resources.Physical And Chemical Properties Analysis
2-Cyclobutoxypyrimidine is a white to yellow solid . It has a molecular weight of 178.19 . The storage temperature is +4°C .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 2-Cyclobutoxypyrimidine, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs. Their synthetic accessibility and structural diversity make them ideal for this application .
Antimalarial Applications
Pyrimidines have also been used in the development of antimalarial drugs. Their ability to inhibit the growth of Plasmodium parasites, which cause malaria, makes them effective in this field .
Antiviral Applications
The structural diversity and synthetic accessibility of pyrimidines have led to their use in the development of antiviral drugs .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs. They have been found to inhibit the growth of cancer cells, making them effective in this application .
Antileishmanial Applications
Pyrimidines have been used in the development of antileishmanial drugs. Leishmaniasis is a disease caused by the Leishmania parasite, and pyrimidines have been found to inhibit the growth of this parasite .
Analgesic Applications
Pyrimidines have been used in the development of analgesic drugs. They have been found to have pain-relieving properties, making them effective in this application .
Anticonvulsant Applications
Pyrimidines have been used in the development of anticonvulsant drugs. They have been found to suppress the excessive rapid firing of neurons that is responsible for seizure activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclobutyloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-7(4-1)11-8-9-5-2-6-10-8/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVWBFWMJXEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)
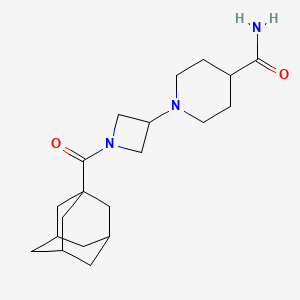
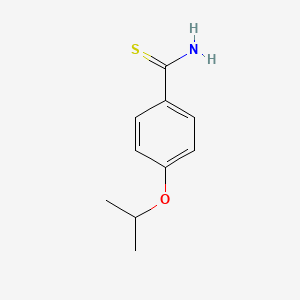
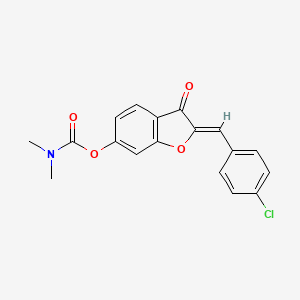
![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

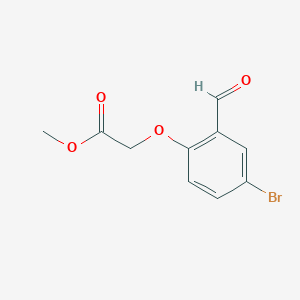
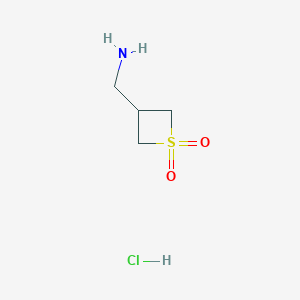
![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)
